![molecular formula C14H10N2O3 B2559090 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one CAS No. 868153-24-6](/img/structure/B2559090.png)
3-[(2-Methylimidazolyl)carbonyl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of coumarin derivatives, such as 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one, involves various methods and techniques. These derivatives can be obtained from different starting materials with various methods but with big differences in yield . For instance, 2-Oxo-2H-chromene-3-carbonyl chlorides were reacted with 4-dimethylaminopyridine or substituted ethiols to obtain certain compounds .Molecular Structure Analysis
The molecular structure of 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one consists of a chromone backbone. The compound has a molecular formula of C14H10N2O3 and a molecular weight of 254.245.Chemical Reactions Analysis
Carbonyl-containing metabolites, such as 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one, widely exist in biological samples and have important physiological functions. Accurate and sensitive quantitative analysis of these metabolites is crucial to provide insight into metabolic pathways as well as disease mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one include a molecular weight of 318.3 g/mol, a topological polar surface area of 69.7 Ų, and a complexity of 590 .Wissenschaftliche Forschungsanwendungen
Synthetic Protocols and Chemical Properties
Synthetic Protocols 6H-Benzo[c]chromen-6-ones, which share a structural similarity with 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one, are pivotal in pharmacology due to their presence in secondary metabolites. The synthetic procedures for these compounds are diverse and intricate, involving techniques like Suzuki coupling reactions, lactonization, and reactions with 1,3-bis(silylenol ethers). Some methods stand out for their efficiency and simplicity, especially those utilizing Michael acceptor reactions with 1,3- and 1,5-dicarbonyl compounds (Mazimba, 2016).
Chemical Properties and Reactions The chemical attributes of the 2H-chromen-2-one core, a part of the coumarin structure, are instrumental in their interaction with enzymes and receptors. This interaction is facilitated by the aromatic ring and the lactone ring of the core, enabling various types of bonding and interactions. Moreover, the planarity of the system and the possibility of radical delocalization in the 2H-chromen-2-one nucleus contribute to the antioxidant properties of coumarins, acting as free radical scavengers. However, the exact role of each structural element in these interactions and reactions remains a subject of ongoing research (Torres et al., 2014).
Applications in Food Science and Environmental Purification
Methylglyoxal in Foods Methylglyoxal, a carbonyl compound like 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one, is notable in food science due to its formation during thermal processing. While it contributes to aroma by reacting with amino acids, its role as a precursor for toxins such as advanced glycation end products is of significant concern. The complex interplay of its formation, transformation, and interaction with dietary ingredients like amino acids and phenolic compounds necessitates a nuanced understanding, especially considering its implications for food safety and quality (Zheng et al., 2020).
Photocatalysts in Environmental Purification Graphitic carbon nitride (g-C3N4) based nanocomposites, enhanced with carbon dots (CDs), have shown potential in photocatalytic applications such as CO2 photoreduction, water splitting, and contaminant elimination. These nanocomposites, by addressing the limitations of g-C3N4 such as fast recombination of photoinduced charges and poor visible light harvesting, present a promising avenue in environmental purification and energy generation (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).
Zukünftige Richtungen
The future directions for 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one could involve further exploration of its synthesis methods, chemical reactions, and potential applications in the development of new drugs . More research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Eigenschaften
IUPAC Name |
3-(2-methylimidazole-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-9-15-6-7-16(9)13(17)11-8-10-4-2-3-5-12(10)19-14(11)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRFAMBRKZZLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2559008.png)
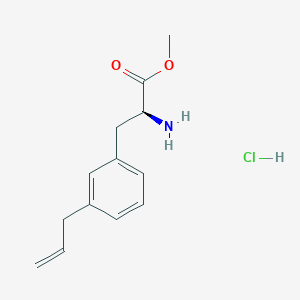
![2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide](/img/no-structure.png)
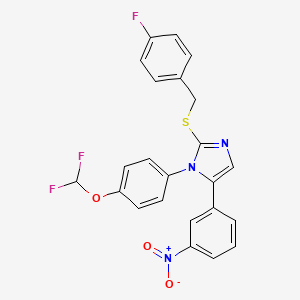
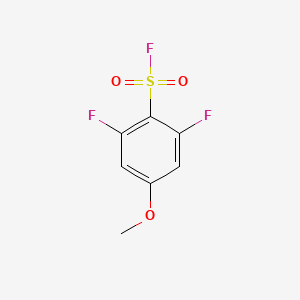
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2559016.png)
![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2559017.png)

![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B2559019.png)
![4-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2559020.png)
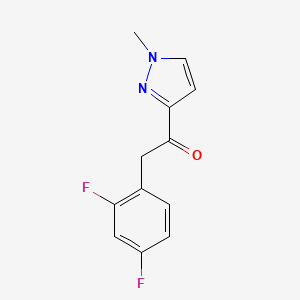
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2559026.png)
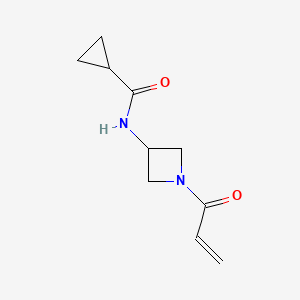
![N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2559029.png)